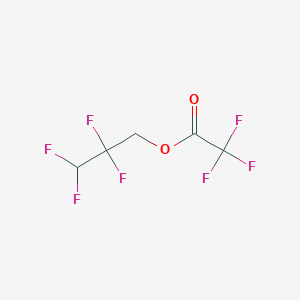

2,2,3,3-Tetrafluoropropyl trifluoroacetate

Descripción general

Descripción

La cefoxitina sal sódica es un antibiótico semisintético de amplio espectro derivado de la cefamicina C, que es producida por la bacteria Streptomyces lactamdurans . Es una cefalosporina de segunda generación que se utiliza para la administración intravenosa para tratar infecciones bacterianas graves, incluidas las del tracto urinario, la sangre, los huesos, las articulaciones y el tracto respiratorio inferior .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La cefoxitina sal sódica se sintetiza a partir de cefamicina C a través de una serie de reacciones químicas. . La ruta sintética suele incluir los siguientes pasos:

Formación de la sal sódica: La cefamicina C se hace reaccionar con hidróxido de sodio para formar la sal sódica.

Metoxilación: La sal sódica se metoxila luego en la posición 7-alfa utilizando metanol en condiciones controladas.

Purificación: El producto se purifica mediante cristalización y filtración para obtener cefoxitina sal sódica en su forma pura.

Métodos de producción industrial: La producción industrial de cefoxitina sal sódica implica la fermentación a gran escala de Streptomyces lactamdurans para producir cefamicina C. La cefamicina C se modifica luego químicamente a través de la ruta sintética descrita anteriormente. El proceso está optimizado para un alto rendimiento y pureza, con un control estricto de las condiciones de reacción y los pasos de purificación .

Análisis De Reacciones Químicas

La cefoxitina sal sódica experimenta varias reacciones químicas, que incluyen:

Oxidación: La cefoxitina sal sódica se puede oxidar para formar sulfoxidos y sulfonas en condiciones oxidativas.

Sustitución: El grupo metoxi en la posición 7-alfa se puede sustituir por otros grupos funcionales en condiciones de reacción específicas.

Reactivos y condiciones comunes:

Hidrólisis: Agua, condiciones ácidas o básicas.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Sustitución: Diversos nucleófilos en condiciones controladas de temperatura y pH.

Productos principales:

Hidrólisis: Cefamicina C y otros productos de degradación.

Oxidación: Sulfoxidos y sulfonas.

Sustitución: Derivados con diferentes grupos funcionales en la posición 7-alfa.

Aplicaciones Científicas De Investigación

Organic Synthesis

TFPTA serves as a valuable building block in organic synthesis due to its reactive trifluoroacetate group and perfluorinated alkyl chain. It can function as:

- Alkylating Agent : TFPTA can introduce the 2,2,3,3-tetrafluoropropyl group onto various nucleophiles such as amines, alcohols, and phenols. This allows for the incorporation of this specific perfluorinated moiety into diverse organic molecules.

- Trifluoroacetylating Agent : It enables the introduction of a trifluoroacetyl group onto nitrogen or oxygen atoms, which is particularly valuable in pharmaceutical research due to its potential impact on the biological properties of molecules .

Proteomics Research

In proteomics, TFPTA is utilized in a process known as S-trifluoroethylation , where it reacts with cysteine residues in proteins. This modification converts thiol groups (-SH) to S-trifluoroethyl (-SCF2CF3) groups. The benefits include:

- Improved protein stability

- Enhanced protein-protein interactions

- Facilitation of protein identification through mass spectrometry .

Material Science

TFPTA's unique properties make it suitable for various applications in material science:

- Surface Modification : TFPTA can modify surfaces to create low surface energy layers that enhance water repellency and stain resistance.

- Polymer Incorporation : When incorporated into polymers, TFPTA improves thermal and chemical stability, hydrophobicity, and dielectric properties .

Energy Storage Technologies

The compound has shown promise as an electrolyte component in lithium-ion batteries:

- Electrolyte Diluents : TFPTA has been explored as a diluent for high-concentration electrolytes (LHCEs), enhancing performance at low temperatures and improving capacity retention compared to traditional carbonate-based electrolytes .

- Voltage Stability : Studies indicate that LHCEs containing TFPTA exhibit favorable oxidative voltage stability limits (>1.5 V), making them suitable for advanced battery systems .

Case Study 1: Proteomics Application

In a study published in Organic Syntheses, researchers demonstrated the effectiveness of TFPTA in modifying proteins for enhanced stability and identification through mass spectrometry. The results highlighted improved interactions between modified proteins compared to their unmodified counterparts.

Case Study 2: Lithium-Ion Battery Development

Research outlined in Journal of Fluorine Chemistry showcased the use of TFPTA as a diluent in lithium-ion battery electrolytes. The study found that batteries using TFPTA-based electrolytes exhibited superior performance across a range of temperatures compared to traditional electrolyte formulations .

Mecanismo De Acción

La cefoxitina sal sódica ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP) ubicadas en la membrana interna de la pared celular bacteriana, evitando el entrecruzamiento de las cadenas de peptidoglicano necesarias para la resistencia y rigidez de la pared celular . Esta inhibición conduce a la lisis celular y la muerte de las bacterias .

Comparación Con Compuestos Similares

La cefoxitina sal sódica es única entre las cefalosporinas debido a su alta estabilidad frente a las betalactamasas, que son enzimas producidas por las bacterias para resistir los antibióticos . Compuestos similares incluyen:

Cefotaxima: Otra cefalosporina de segunda generación con un mecanismo de acción similar pero un espectro de actividad diferente.

Cefuroxima: Una cefalosporina de segunda generación con un espectro de actividad más amplio contra bacterias grampositivas.

Ceftriaxona: Una cefalosporina de tercera generación con actividad mejorada contra bacterias gramnegativas.

La cefoxitina sal sódica destaca por su resistencia a las betalactamasas y su efectividad contra bacterias grampositivas y gramnegativas .

Actividad Biológica

2,2,3,3-Tetrafluoropropyl trifluoroacetate (TFPTFA) is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article aims to provide a detailed overview of the biological activity of TFPTFA, highlighting its mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

TFPTFA is characterized by its unique molecular structure, which includes multiple fluorine atoms that impart distinct chemical properties. Its chemical formula can be represented as CF₃C(=O)OCH₂CF₂CHF₂. The presence of the trifluoroacetate moiety contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of TFPTFA can be attributed to several mechanisms:

- Acidic Properties : TFPTFA exhibits strong acidic characteristics due to the trifluoroacetate group, which can influence cellular processes by altering pH levels in biological environments.

- Fluorine Substitution Effects : The electronegative fluorine atoms can enhance lipophilicity and membrane permeability, facilitating cellular uptake and interaction with biomolecules.

- Reactivity with Biomolecules : TFPTFA may participate in various chemical reactions with proteins and nucleic acids, potentially leading to modifications that affect their function.

1. Cytotoxicity and Cell Viability

A study investigated the cytotoxic effects of TFPTFA on various cell lines. The results indicated that TFPTFA exhibited dose-dependent cytotoxicity, with significant effects observed at higher concentrations. Cell viability assays demonstrated that TFPTFA could induce apoptosis in certain cancer cell lines while having minimal effects on normal cells .

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

2. Antimicrobial Activity

TFPTFA was evaluated for its antimicrobial properties against a range of pathogens. The compound showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition at low concentrations.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

3. Case Studies

Several case studies have documented the biological implications of TFPTFA:

- Case Study on Drug Delivery Systems : A research group explored the use of TFPTFA as a component in drug delivery formulations. The study highlighted its ability to enhance the solubility and stability of hydrophobic drugs in aqueous environments, improving therapeutic efficacy .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and biodistribution of TFPTFA. Results indicated rapid absorption and distribution in tissues, suggesting potential for targeted therapies .

Environmental Impact

While the focus is primarily on biological activity, it is essential to consider the environmental implications of TFPTFA. Its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity. Monitoring studies have detected TFPTFA in various environmental matrices, necessitating further research into its long-term effects .

Propiedades

IUPAC Name |

2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O2/c6-2(7)4(8,9)1-14-3(13)5(10,11)12/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXXHRSQCJGYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380243 | |

| Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107551-72-4 | |

| Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-Tetrafluoropropyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,2,3,3-Tetrafluoropropyl trifluoroacetate interact with lithium ions in a localized high-concentration electrolyte (LHCE) system, and what are the downstream effects on electrolyte properties?

A1: this compound (TFPTFA) exhibits a strong interaction with lithium ions (Li+) in LHCEs []. This strong interaction stems from the electron-withdrawing effect of the fluorine atoms in TFPTFA, which increases the partial positive charge on the carbonyl carbon, making it a favorable site for Li+ coordination. As a result, TFPTFA actively participates in the solvation of Li+, becoming part of the solvation cluster alongside the primary solvent. This inclusion of TFPTFA within the solvation cluster influences the overall properties of the electrolyte, particularly ionic conductivity. While the exact impact on conductivity is complex and dependent on diluent concentration, the study suggests that the presence of TFPTFA generally leads to lower ionic conductivity compared to electrolytes using diluents with weaker Li+ interactions, such as 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFETFE) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.